molecular formula C8H12Cl2N2 B2785103 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride CAS No. 2219380-34-2

5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2785103
CAS No.: 2219380-34-2
M. Wt: 207.1
InChI Key: AZJZRQJTPOGQLF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at the 5-position. This compound is commercially available as a building block for chemical synthesis, with a purity suitable for research and industrial applications. Key characteristics include:

  • Availability: Sold by CymitQuimica in quantities of 50 mg (€629) and 500 mg (€1,749), indicating its use in small-scale research and development .
  • Reactivity: The chloromethyl group (-CH₂Cl) serves as a reactive site for nucleophilic substitution, enabling further functionalization in drug discovery or material science applications.

Properties

IUPAC Name

5-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJZRQJTPOGQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, followed by chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyridine aldehydes, and dihydroimidazo[1,2-a]pyridines .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties. For instance, a study demonstrated that certain imidazo derivatives could suppress the growth of lung cancer cells by inducing apoptosis and cell cycle arrest . The mechanism involves targeting specific pathways associated with cancer cell proliferation.
  • Inhibition of Viral Infections : The compound has shown promise as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex. This suggests potential applications in antiviral drug development .
  • CFTR Modulation : Recent studies have identified compounds that modulate the cystic fibrosis transmembrane conductance regulator (CFTR), a protein crucial for ion transport in epithelial cells. The iterative molecular docking and medicinal chemistry approaches have highlighted imidazo derivatives as potential CFTR ligands .

Synthesis and Derivatives

The synthesis of 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride can be achieved through various methods:

  • Iodine-Catalyzed Synthesis : An efficient method involves one-pot three-component condensations using iodine as a catalyst. This process allows for the synthesis of imidazo derivatives with good yields, demonstrating the versatility of this approach in generating biologically active compounds .
  • Alkylation Reactions : The compound can undergo alkylation reactions to produce derivatives with enhanced biological activities. For example, alkylation using sodium hydride in dimethylformamide has been reported to yield various substituted imidazo compounds .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives highlighted their ability to induce apoptosis in A549 lung cancer cells. The research utilized cell cycle analysis and apoptosis assays to demonstrate that these compounds effectively halted cancer cell proliferation .

Case Study 2: Antiviral Properties

Research investigating the antiviral efficacy of imidazo derivatives against RSV revealed that specific analogs could inhibit viral replication by targeting the viral polymerase complex. This study employed both in vitro assays and molecular docking techniques to confirm the binding affinity and inhibitory activity of these compounds .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The imidazo[1,2-a]pyridine ring can interact with various receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl Chloride

  • Structural Differences : Substitution at the 2-position with a sulfonyl chloride (-SO₂Cl) and a methyl group at the 5-position.
  • Key Properties :
    • Molecular Weight: 234.7 g/mol
    • Purity: ≥95%
    • CAS Number: 1909318-73-5
  • Applications :
    • Pharmaceuticals : Acts as a versatile intermediate for sulfonamide-based drugs targeting neurological and metabolic disorders.
    • Agrochemicals : Used to develop selective pesticides due to its reactive sulfonyl chloride group .
  • Comparison : Unlike the chloromethyl derivative, this compound’s sulfonyl chloride group facilitates covalent bonding with amines or alcohols, making it more suited for creating stable conjugates.

3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride

  • Structural Differences : Features a carboxylic acid (-COOH) at the 2-position and an isopropyl group at the 3-position.
  • Key Properties :
    • Molecular Weight: 206.24 g/mol
    • Availability: Supplied by Enamine Ltd with ≥95% purity .
  • Applications :
    • The carboxylic acid group enables salt formation or esterification, useful in modifying solubility or bioavailability in drug candidates.
  • Comparison : The absence of a chloromethyl group reduces its reactivity in alkylation reactions but enhances its utility in pH-dependent interactions.

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride

  • Structural Differences : Substituted with a phenyl group at the 2-position and an amine (-NH₂) at the 3-position.
  • Key Properties :
    • CAS Number: 2044713-61-1
    • Availability: Offered by American Elements in high-purity grades (up to 99.999%) .
  • Applications :
    • The aromatic phenyl group and amine moiety enhance π-π stacking and hydrogen-bonding capabilities, ideal for kinase inhibitors or receptor-targeted therapies.
  • Comparison : The amine group provides a distinct reactivity profile compared to the chloromethyl group, favoring condensation or Schiff base formation.

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride

  • Structural Differences : Carboxylic acid (-COOH) at the 3-position.
  • Applications: Potential use in prodrug development or metal-organic frameworks (MOFs) due to its acidic functionality .

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Hydrochloride

  • Structural Differences : Pyrimidine ring instead of pyridine in the fused bicyclic system.
  • Key Properties :
    • Molecular Formula: C₁₂H₁₃N₃
    • SMILES: C1CNC2=NC(=CN2C1)C3=CC=CC=C3 .
  • Applications :
    • The pyrimidine core may enhance binding to nucleic acids or ATP-binding pockets in enzymes.
  • Comparison : The altered heterocycle modifies electronic properties and hydrogen-bonding capacity compared to the pyridine-based parent compound.

Research and Industrial Relevance

  • Pharmaceutical Development : The chloromethyl derivative’s reactivity makes it a preferred intermediate for alkylating agents, while sulfonyl chloride and amine analogs are prioritized for targeted covalent inhibitors .
  • Material Science : Carboxylic acid derivatives are explored for MOFs, whereas the chloromethyl group’s versatility supports polymer crosslinking .
  • Commercial Availability : High-purity derivatives (e.g., from American Elements and Enamine Ltd) underscore their industrial utility in precision synthesis .

Biological Activity

5-(Chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a fused bicyclic structure characteristic of imidazo[1,2-a]pyridines. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses. Its molecular formula is C8H10ClN2C_8H_{10}ClN_2 with a molecular weight of approximately 172.63 g/mol.

Biological Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, they have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
  • Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted its effectiveness against lung cancer cell lines (A549) through mechanisms such as cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition : The chloromethyl group allows for nucleophilic substitution reactions, making the compound a potential inhibitor for various enzymes involved in disease pathways. It has been explored as a thrombin inhibitor and for its effects on other enzymatic activities related to cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives suggests that modifications to the chloromethyl group and the nitrogen atoms can significantly influence their biological activity. For instance:

  • Substitutions on the Imidazole Ring : Variations in substituents on the imidazole ring can enhance or reduce antimicrobial and anticancer properties.
  • Chloromethyl Group Variants : Altering the halogen or substituent on the chloromethyl group can yield compounds with improved potency against specific targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid.
  • Chloromethylation : Subsequent treatment with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
  • Continuous Flow Synthesis : Industrial methods often utilize continuous flow reactors to optimize yield and safety during production.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A recent investigation reported that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the role of structural modifications in enhancing anticancer efficacy .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of several imidazo derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives showed promising inhibitory effects comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and functional group introduction. For example, Friedel-Crafts acylation and nucleophilic substitution reactions are effective for modifying the imidazo[1,2-a]pyridine core. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures >95% purity. Reaction yields are optimized by controlling temperature (70–90°C) and stoichiometric ratios (1:1.2 for chloromethylation agents) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride form enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) by introducing ionic character. Stability tests under varying pH (3–9) and temperature (4–37°C) show degradation <5% over 72 hours at 4°C. Use buffered solutions (e.g., 10 mM phosphate buffer) and inert atmospheres (N₂) to prevent oxidation .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies protons at δ 3.8–4.2 ppm (CH₂Cl group) and aromatic resonances (δ 6.9–8.1 ppm).
  • X-ray crystallography : Resolves bond lengths (C-Cl: 1.76 Å) and confirms bicyclic geometry (torsion angles: 85–92°) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (theoretical: 231.07 g/mol; observed: 231.1 [M+H]⁺) .

Advanced Research Questions

Q. How can molecular docking and in vitro assays elucidate interactions with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with flexible ligand parameters to model binding to kinase domains (e.g., EGFR). Score poses using AMBER force fields; prioritize poses with ΔG ≤ -8 kcal/mol.
  • In vitro validation : Perform fluorescence polarization assays (IC₅₀: 0.2–1.5 µM) or SPR (KD: 50–200 nM) to confirm target affinity. Cross-validate with kinase inhibition panels to assess selectivity .

Q. What strategies mitigate contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Normalize protocols for ATP concentration (1 mM) and incubation time (60 min).
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity.
  • Data reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO% or cell passage number). Reproduce results across ≥3 independent labs .

Q. How can derivatization of the chloromethyl group expand pharmacological utility?

  • Methodological Answer :

  • Nucleophilic substitution : React with amines (e.g., piperazine) in DMF at 60°C to yield tertiary amines (yield: 65–80%).
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups for enhanced lipophilicity (logP increase: 1.2–2.5).
  • Biological screening : Test derivatives in ADMET models (e.g., CYP450 inhibition, hepatocyte clearance) to prioritize leads .

Q. What computational frameworks integrate reaction design and experimental validation for novel derivatives?

  • Methodological Answer : Combine quantum mechanics (DFT, B3LYP/6-31G*) with cheminformatics (RDKit) to predict reaction pathways. Validate via high-throughput microreactors (0.1–1 mmol scale) and inline LC-MS monitoring. Use feedback loops to refine transition-state models .

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